[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](pyrrolidin-1-yl)methanone
Overview
Description
1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone is a complex organic compound that features a quinoxaline ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, piperidine, and pyrrolidine. The synthetic route may involve:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.
Attachment of the Piperidine Ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced to the quinoxaline derivative.
Introduction of the Pyrrolidine Ring: This can be done through amide bond formation or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, although specific applications would require extensive research and clinical trials.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyquinoxalin-2-yl)piperidin-3-ylmethanone
- 1-(3-Chloroquinoxalin-2-yl)piperidin-3-ylmethanone
- 1-(3-Fluoroquinoxalin-2-yl)piperidin-3-ylmethanone
Uniqueness
The uniqueness of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone lies in its specific functional groups and their arrangement. The ethoxy group on the quinoxaline ring may impart different chemical and biological properties compared to methoxy, chloro, or fluoro analogs. This can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-2-26-19-18(21-16-9-3-4-10-17(16)22-19)24-13-7-8-15(14-24)20(25)23-11-5-6-12-23/h3-4,9-10,15H,2,5-8,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZNCSZUBDFBNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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